[2-(Hydroxymethyl)cyclobutyl]methanol
Description
The exact mass of the compound this compound is 116.083729621 g/mol and the complexity rating of the compound is 62.9. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
[2-(hydroxymethyl)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-3-5-1-2-6(5)4-8/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAADRFVRUBFCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965716 | |
| Record name | (Cyclobutane-1,2-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55659-54-6, 5140-07-8 | |
| Record name | 1,2-Cyclobutanedimethanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055659546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclobutanedimethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Cyclobutane-1,2-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Importance of Cyclobutane Scaffolds in Chemical Innovation
Cyclobutane (B1203170) derivatives, defined by their four-membered carbocyclic ring, are increasingly utilized in both medicinal chemistry and materials science. nih.govscispace.com The inherent ring strain of the cyclobutane moiety imparts distinct reactivity and conformational preferences, which chemists can strategically exploit to construct novel and complex molecular architectures. smolecule.com This strained ring system allows for diverse chemical transformations, including ring expansions and ring-opening processes, that are critical for accessing intricate molecular structures. chem960.com
In the field of medicinal chemistry, the incorporation of a cyclobutane ring is a recognized strategy for introducing conformational restriction upon a molecule. nih.gov This rigidity can be advantageous for optimizing the binding of a drug candidate to its biological target. Unlike more reactive moieties, the cyclobutane ring is relatively inert and does not significantly alter the electronic properties of a biologically active molecule. nih.gov Consequently, cyclobutane derivatives have been successfully incorporated into a number of marketed and experimental drugs. nih.gov Beyond pharmaceuticals, these derivatives are also finding applications in materials science, for instance, in the development of novel polymers. electronicsforu.com
Unveiling the Potential of Dihydroxymethyl Cyclobutane Architectures
The [2-(Hydroxymethyl)cyclobutyl]methanol molecule belongs to the family of dihydroxymethyl cyclobutanes, which are characterized by a cyclobutane (B1203170) core functionalized with two hydroxymethyl (-CH2OH) groups. The presence of these two primary alcohol functionalities significantly enhances the molecule's reactivity and utility as a synthetic intermediate.
These diol structures can undergo a variety of chemical transformations. The hydroxyl groups can be oxidized to form the corresponding dialdehydes or dicarboxylic acids, providing entry into a different class of functionalized cyclobutanes. They can also participate in esterification reactions with carboxylic acids to form diesters, or etherification reactions to produce cyclic ethers. The ability to form these diverse derivatives makes dihydroxymethyl cyclobutanes valuable precursors for more complex molecules. smolecule.com The specific spatial arrangement of the two hydroxymethyl groups, whether cis or trans, imparts distinct physical and chemical properties, influencing their application in synthesis. smolecule.com
Charting the Research Course for 2 Hydroxymethyl Cyclobutyl Methanol
Historical Development of Synthetic Routes
The early history of synthesizing specifically this compound is intertwined with the broader development of cyclobutane chemistry. Initial efforts in the late 19th and early 20th centuries were often fraught with challenges, leading to misidentification of structures. For instance, early attempts to synthesize cyclobutane-1,3-dicarboxylic acid, a potential precursor, resulted in the formation of other cyclic structures. It was not until the mid-20th century, with the advent of more reliable synthetic methods and analytical techniques, that the stereocontrolled synthesis of substituted cyclobutanes, including diols like this compound, became more feasible.
A significant breakthrough in accessing 1,2-disubstituted cyclobutanes came from the work of Vogel and others, who utilized the Diels-Alder reaction to create precursors that could be subsequently converted to the desired cyclobutane structures. The reduction of cyclobutane-1,2-dicarboxylic acids and their derivatives emerged as a robust and widely adopted strategy, providing reliable access to both cis- and trans-[2-(Hydroxymethyl)cyclobutyl]methanol.
Approaches to Cyclobutane Ring Formation
The construction of the cyclobutane core is a critical step in the synthesis of this compound. Various methods have been employed, each with its own advantages and limitations regarding yield, stereoselectivity, and substrate scope.
Cyclization Reactions in this compound Synthesis
[2+2] Photochemical cycloaddition reactions represent a powerful and direct method for the formation of the cyclobutane ring. acs.org This approach typically involves the irradiation of two alkene molecules, or an intramolecular reaction of a diene, to form a four-membered ring. For the synthesis of precursors to this compound, the photodimerization of suitable alkene derivatives, such as those containing ester or cyano groups, can yield cyclobutane-1,2-dicarboxylic acid derivatives. These can then be reduced to the target diol. The stereochemical outcome of the cycloaddition is often dependent on the reaction conditions and the nature of the starting materials.
| Reactants | Product | Reaction Type | Notes |
| Ethene derivatives | Substituted cyclobutane | [2+2] Photochemical Cycloaddition | Yield and stereoselectivity are substrate-dependent. |
| Dienes | Bicyclic cyclobutane derivatives | Intramolecular [2+2] Photochemical Cycloaddition | Useful for creating complex fused ring systems. |
Ring Contraction and Expansion Strategies for Cyclobutane Scaffolds
Ring contraction of five-membered rings and ring expansion of three-membered rings offer alternative pathways to the cyclobutane skeleton.
Ring Contraction: The Favorskii rearrangement of α-halocyclopentanones can lead to the formation of cyclobutanecarboxylic acid derivatives, which can then be further functionalized. wikipedia.org A more recent development involves the stereoselective contraction of readily available polysubstituted pyrrolidines to yield functionalized cyclobutanes. chemistryviews.org This method proceeds via the formation of a 1,4-biradical intermediate and offers good stereocontrol.
| Starting Material | Product | Rearrangement Type | Key Features |
| α-Halocyclopentanone | Cyclobutanecarboxylic acid derivative | Favorskii Rearrangement | Base-induced ring contraction. |
| Polysubstituted Pyrrolidine (B122466) | Substituted Cyclobutane | N-extrusion/cyclization | Stereoselective; proceeds via a 1,4-biradical. chemistryviews.org |
Ring Expansion: While less common for the synthesis of 1,2-disubstituted cyclobutanes, ring expansion of cyclopropylcarbinyl systems can, in some cases, provide access to cyclobutane derivatives. These reactions are often driven by the relief of ring strain in the three-membered ring.
Strategies for Introducing Hydroxymethyl Functionalities
Once the cyclobutane ring with the appropriate substitution pattern is in place, the introduction of the two hydroxymethyl groups is the final key transformation. The primary methods for achieving this are the reduction of carboxylic acid derivatives and the hydroxylation of alkenes.
Reduction of Carboxylic Acid Derivatives
The reduction of cyclobutane-1,2-dicarboxylic acids, their corresponding esters (e.g., dimethyl or diethyl esters), or anhydrides is a highly effective and commonly used method for the synthesis of this compound. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this transformation, capable of reducing both carboxylic acids and esters to the corresponding primary alcohols. ic.ac.ukmasterorganicchemistry.com The stereochemistry of the starting dicarboxylic acid (cis or trans) is generally retained in the final diol product.
For example, the reduction of cis-cyclobutane-1,2-dicarboxylic acid or its anhydride (B1165640) with LiAlH₄ in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF) affords cis-[2-(Hydroxymethyl)cyclobutyl]methanol. Similarly, the trans-dicarboxylic acid yields the trans-diol.
Table of Reduction Reactions for this compound Synthesis
| Starting Material | Reducing Agent | Product | Yield | Reference |
| cis-Cyclobutane-1,2-dicarboxylic acid | LiAlH₄ | cis-[2-(Hydroxymethyl)cyclobutyl]methanol | High | General textbook knowledge |
| trans-Cyclobutane-1,2-dicarboxylic acid | LiAlH₄ | trans-[2-(Hydroxymethyl)cyclobutyl]methanol | High | General textbook knowledge |
| Dimethyl cis-cyclobutane-1,2-dicarboxylate | LiAlH₄ | cis-[2-(Hydroxymethyl)cyclobutyl]methanol | Good | General textbook knowledge |
| Dimethyl trans-cyclobutane-1,2-dicarboxylate | LiAlH₄ | trans-[2-(Hydroxymethyl)cyclobutyl]methanol | Good | nih.gov |
Hydroxylation Reactions
An alternative strategy for introducing the two hydroxyl groups is through the dihydroxylation of a cyclobutane-containing alkene. For instance, the syn-dihydroxylation of methylenecyclobutane (B73084) would yield a 1-(hydroxymethyl)cyclobutanol, which would require further steps to obtain the target 1,2-diol. A more direct approach would involve the dihydroxylation of a cyclobutene (B1205218) derivative.
Reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, alkaline potassium permanganate (B83412) (KMnO₄) are commonly used for syn-dihydroxylation, leading to a cis-diol. wikipedia.orglibretexts.org Anti-dihydroxylation to produce a trans-diol can be achieved through the epoxidation of the alkene followed by acid-catalyzed ring-opening. libretexts.org
Stereoselective Synthesis of this compound Isomers
Enantioselective Approaches
Achieving an enantiomerically pure form of trans-[2-(Hydroxymethyl)cyclobutyl]methanol necessitates a strategy that can differentiate between the two enantiomers of its precursor, trans-cyclobutane-1,2-dicarboxylic acid. While specific, documented enantioselective syntheses for this exact molecule are not prevalent in readily available literature, established methodologies for similar structures can be applied.
One common approach is the enzymatic resolution of the racemic trans-cyclobutane-1,2-dicarboxylic acid or its corresponding diester. This method utilizes enzymes, such as lipases, which can selectively hydrolyze one enantiomer of the diester, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.
Another potential route is the use of chiral reducing agents for the reduction of the dicarboxylic acid or its derivatives. Chiral auxiliaries attached to the precursor can also direct the stereochemical outcome of the reduction, followed by the subsequent removal of the auxiliary.
Diastereoselective Control in Cyclobutyl Systems
Diastereoselective control in the synthesis of this compound is more straightforward and is primarily dictated by the stereochemistry of the starting material. The reduction of a carboxylic acid or ester function is not expected to alter the existing stereocenters on the cyclobutane ring.
Therefore, the synthesis of cis-[2-(Hydroxymethyl)cyclobutyl]methanol is achieved through the reduction of cis-cyclobutane-1,2-dicarboxylic acid or its ester derivatives. Similarly, the racemic trans-[2-(Hydroxymethyl)cyclobutyl]methanol is obtained from the reduction of racemic trans-cyclobutane-1,2-dicarboxylic acid or its esters. smolecule.com The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol. acs.org
Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. For instance, the reduction of dimethyl cyclobutane-1,2-dicarboxylate with LiAlH₄ in an inert solvent like diethyl ether or tetrahydrofuran (THF) would yield the corresponding diol with the preservation of the cis or trans stereochemistry.
Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles
The growing emphasis on sustainable chemical manufacturing necessitates an evaluation of synthetic routes through the lens of green chemistry. Key metrics for this analysis include atom economy and step count, as well as the environmental impact of solvents and reagents.
Atom Economy and Step Count
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, meaning all atoms of the reactants are incorporated into the final product.
The synthesis of this compound typically involves at least two steps from the commercially available cyclobutane-1,2-dicarboxylic acid: esterification to the diester followed by reduction.
A comparison of two common reduction methods for dimethyl cyclobutane-1,2-dicarboxylate reveals significant differences in atom economy:
| Reaction | Reducing Agent | Theoretical Atom Economy |
| Reduction of Dimethyl cyclobutane-1,2-dicarboxylate | Lithium Aluminum Hydride (LiAlH₄) | ~36% |
| Catalytic Hydrogenation of Dimethyl cyclobutane-1,2-dicarboxylate | Hydrogen (H₂) | 100% |
The atom economy for the LiAlH₄ reduction is significantly lower due to the formation of inorganic byproducts that are not incorporated into the final product.
Solvent and Reagent Selection
For reductions using metal hydrides like LiAlH₄, anhydrous ethereal solvents such as diethyl ether or THF are typically required. These solvents pose safety risks due to their flammability and potential for peroxide formation. From a green chemistry perspective, the use of stoichiometric, highly reactive, and water-sensitive reagents like LiAlH₄ is discouraged due to the generation of large amounts of waste and the need for stringent reaction conditions.
In contrast, catalytic hydrogenation offers a much greener alternative. This method uses a catalytic amount of a metal, such as palladium on carbon (Pd/C) or ruthenium, and hydrogen gas as the reductant. The only byproduct is water (if any), leading to a high atom economy. Furthermore, catalytic hydrogenations can often be carried out in more environmentally benign solvents, including alcohols like ethanol, or even water, depending on the substrate and catalyst. The catalyst can also potentially be recovered and reused, further enhancing the sustainability of the process. The synthesis of dicarboxylic acids from diols has been demonstrated in aqueous solutions, highlighting the potential for greener solvent systems in related transformations. nih.gov
Reactions Involving Hydroxyl Groups
The two primary hydroxyl groups in this compound are the principal sites of its chemical reactivity, readily participating in a variety of common alcohol reactions.
Esterification and Etherification Reactions
The primary alcohol functionalities of this compound can be readily converted into esters and ethers through established synthetic protocols.
Esterification: The reaction of this compound with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) in the presence of an acid catalyst leads to the formation of the corresponding mono- or di-esters. pku.edu.cn Enzymatic esterification, employing lipases, offers a stereoselective method for the acylation of related cyclobutanol (B46151) derivatives and can be a valuable tool for achieving selective esterification. libretexts.orgccspublishing.org.cn
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This involves the initial conversion of the alcohol to its alkoxide by treatment with a strong base, followed by nucleophilic substitution with an alkyl halide. masterorganicchemistry.com Both mono- and di-ethers can be prepared depending on the stoichiometry of the reagents. For instance, intramolecular etherification of similar 1,4-diols can lead to the formation of cyclic ethers. organic-chemistry.orgnih.gov The use of dimethyl carbonate in the presence of a base also provides a pathway to cyclic ethers from diols. libretexts.org
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Carboxylic acid, acid catalyst, heat | Mono- or Di-ester |
| Esterification | Acid chloride/anhydride, base | Mono- or Di-ester |
| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide | Mono- or Di-ether |
| Intramolecular Etherification | Acid or base catalyst | Cyclic ether |
Oxidation Reactions of Primary Alcohol Functionalities
The primary alcohol groups of this compound can be oxidized to yield either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. solubilityofthings.com
The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), allows for the selective oxidation of the primary alcohols to the corresponding mono- or di-aldehydes, stopping the oxidation at the aldehyde stage. researchgate.net Stronger oxidizing agents, like potassium permanganate (KMnO4) or chromic acid (formed from CrO3 in sulfuric acid, also known as the Jones reagent), will typically oxidize the primary alcohols all the way to the corresponding carboxylic acids. pku.edu.cnresearchgate.netresearchgate.net A two-step, one-pot procedure using NaOCl/TEMPO followed by NaClO2 is a convenient method for converting primary alcohols to carboxylic acids under mild conditions. organic-chemistry.org
| Oxidizing Agent | Product |
| Pyridinium Chlorochromate (PCC) | Aldehyde |
| Potassium Permanganate (KMnO4) | Carboxylic Acid |
| Chromic Acid (Jones Reagent) | Carboxylic Acid |
| NaOCl/TEMPO, then NaClO2 | Carboxylic Acid |
Nucleophilic Substitutions at Hydroxymethyl Centers
The hydroxyl groups of this compound are poor leaving groups for nucleophilic substitution reactions. Therefore, they must first be converted into better leaving groups. A common strategy is to convert the alcohol into a tosylate or mesylate by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. masterorganicchemistry.com These sulfonates are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in SN2 reactions. masterorganicchemistry.comsolubilityofthings.com
Alternatively, the hydroxyl groups can be converted into halides. For example, treatment with thionyl chloride (SOCl₂) can transform the alcohols into the corresponding alkyl chlorides. libretexts.orgdoubtnut.com This reaction often proceeds with inversion of stereochemistry. libretexts.org The resulting alkyl halides are versatile intermediates for further synthetic transformations.
| Transformation | Reagents | Intermediate | Subsequent Reaction |
| Tosylation | p-Toluenesulfonyl chloride, pyridine | Tosylate | Nucleophilic substitution with various nucleophiles |
| Chlorination | Thionyl chloride (SOCl₂) | Alkyl chloride | Nucleophilic substitution, Grignard reagent formation, etc. |
Cyclobutane Ring Reactivity
The four-membered ring of this compound is characterized by significant ring strain, which is a driving force for several of its characteristic reactions. rsc.orgnih.gov
Ring-Opening Reactions
The inherent strain in the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by thermal, photochemical, or catalytic methods. For instance, radical-induced ring-opening of substituted cyclobutanes can lead to the formation of linear alkyl chains. google.comgoogle.com The presence of substituents can influence the regioselectivity of the ring cleavage. While specific studies on the ring-opening of this compound are not prevalent, the general principles of cyclobutane chemistry suggest that under forcing conditions, cleavage of the C-C bonds of the ring can occur. libretexts.org
Ring-Expansion and Contraction Possibilities
Ring-Expansion: A significant aspect of cyclobutane chemistry is the tendency for the four-membered ring to undergo expansion to a more stable five-membered (cyclopentane) ring. rsc.orgnih.gov This rearrangement is often driven by the relief of angle and torsional strain inherent in the cyclobutane ring. rsc.orgnih.gov Such expansions can be initiated by the formation of a carbocation adjacent to the ring. In the case of this compound, treatment with a strong acid could lead to the protonation of a hydroxyl group, its departure as water to form a primary carbocation, which could then trigger a ring-expanding rearrangement to a cyclopentyl derivative. libretexts.org This type of rearrangement, known as a pinacol-type rearrangement, is a common feature in the chemistry of cyclobutanol derivatives. libretexts.org
Formation of Polymeric and Supramolecular Structures
The bifunctional nature of this compound, with its two hydroxyl groups, makes it a potentially valuable monomer for the synthesis of polymeric materials and a building block for the construction of supramolecular architectures.
While specific research on the polymerization of this compound is not extensively documented, its structure as a diol suggests its capability to undergo polycondensation reactions to form polyesters. Polycondensation is a type of step-growth polymerization that involves the reaction between two monomers with functional groups, leading to the formation of a larger structural unit while releasing a smaller molecule such as water. mdpi.com
In a hypothetical polycondensation reaction, this compound would react with a dicarboxylic acid or its derivative. The hydroxyl groups of the diol would react with the carboxylic acid groups of the comonomer to form ester linkages, the characteristic bond in polyesters. This process would result in a linear polymer chain with repeating units derived from the two monomers. The general scheme for such a reaction is as follows:
n HO-R-OH + n HOOC-R'-COOH → [-O-R-O-CO-R'-CO-]n + 2n H₂O
Where R represents the [2-(hydroxymethyl)cyclobutyl] moiety and R' represents the backbone of the dicarboxylic acid.
The synthesis of polyesters can be achieved through various methods, including melt polycondensation, which is often performed at high temperatures under vacuum to drive the removal of the water byproduct and promote the formation of high molecular weight polymers. davidpublisher.com Catalysts, such as metal salts, may also be employed to accelerate the reaction rate. google.com
An alternative approach to polyester (B1180765) synthesis is ring-opening polymerization (ROP), which involves the opening of a cyclic monomer. mdpi.com While this compound itself is not a cyclic ester, it could be a precursor to the synthesis of a cyclic diester that could then undergo ROP.
The principles of self-assembly involve the spontaneous organization of molecules into ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic or hydrophilic interactions. The two hydroxyl groups of this compound provide sites for hydrogen bonding, which is a key directional interaction in many self-assembly processes.
Furthermore, derivatives of this compound could be designed to act as building blocks for more complex supramolecular systems. For example, by esterifying the hydroxyl groups with long alkyl chains, amphiphilic molecules could be created. These amphiphiles, possessing both a hydrophilic head (the diol moiety) and a hydrophobic tail (the alkyl chains), could self-assemble in solution to form micelles, vesicles, or other organized structures.
The concept of using diols in supramolecular chemistry is well-established. For instance, reversible vesicles have been formed based on the supramolecular inclusion of cyclodextrins with other di-functional molecules, demonstrating how non-covalent interactions can lead to the formation of complex and responsive systems. nih.gov While the specific molecule in that study was different, the underlying principles of molecular recognition and self-assembly could be applied to systems incorporating this compound derivatives.
Structural and Stereochemical Analysis of 2 Hydroxymethyl Cyclobutyl Methanol
Conformational Analysis of the Cyclobutane (B1203170) Ring System
The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. This puckering is a dynamic equilibrium between two equivalent bent conformations. The angle of pucker and the energy barrier to planarity are key parameters in defining the ring's structure. For substituted cyclobutanes like [2-(Hydroxymethyl)cyclobutyl]methanol, the substituents' nature and relative orientation significantly influence the ring's preferred conformation.
The two hydroxymethyl groups can adopt either axial or equatorial positions relative to the puckered ring. The steric and electronic interactions between these groups, as well as their interactions with the ring protons, dictate the most stable conformation. In the cis isomer, one substituent is in an axial-like position while the other is equatorial-like, or both can be in pseudo-equatorial positions in a more flattened ring conformation. For the trans isomer, the substituents can be either diaxial or diequatorial. Generally, the diequatorial conformation is favored to minimize steric hindrance. Computational studies on related 1,2-disubstituted cyclobutanes often show a preference for the diequatorial conformer in the trans isomer due to lower steric strain.
Isomeric Forms and Their Separation
The presence of two stereocenters in this compound leads to the existence of geometric and optical isomers.
cis and trans Isomers of this compound
The relative orientation of the two hydroxymethyl groups gives rise to cis and trans diastereomers. In the cis isomer, both substituents are on the same side of the cyclobutane ring, while in the trans isomer, they are on opposite sides. These geometric isomers have distinct physical properties, such as melting points, boiling points, and spectroscopic characteristics, which allows for their separation by conventional methods like fractional distillation or column chromatography. The synthesis of these isomers often results in a mixture, necessitating purification to isolate the desired isomer for specific applications, such as in the synthesis of carbocyclic nucleoside analogs. researchgate.net
Enantiomeric Purity and Chiral Resolution
Both cis and trans isomers of this compound are chiral and can exist as a pair of enantiomers. The trans isomer exists as a pair of (1R, 2R) and (1S, 2S) enantiomers. The cis isomer, which is a meso compound if the substituents were identical and non-chiral, is chiral in this case and exists as (1R, 2S) and (1S, 2R) enantiomers. A 50:50 mixture of enantiomers is known as a racemic mixture.
The separation of these enantiomers, a process known as chiral resolution, is crucial for applications where single enantiomers are required, particularly in pharmaceuticals. google.com Common methods for resolving racemic alcohols include:
Formation of Diastereomeric Esters: The racemic alcohol can be reacted with a chiral acid to form diastereomeric esters. These diastereomers have different physical properties and can be separated by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers of the alcohol. acs.org
Enzymatic Resolution: Specific enzymes, such as lipases, can selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other unreacted. This highly stereoselective method allows for the separation of the enantiomers. For instance, Pseudomonas cepacia lipase (B570770) has been used for the enzymatic resolution of related cyclobutane derivatives. researchgate.net
Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers based on their differential interactions with the chiral stationary phase. researchgate.net
The success of a resolution is often monitored by measuring the optical rotation of the sample, with the goal of achieving a high enantiomeric excess (ee).
Spectroscopic Characterization Methodologies in Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its connectivity, stereochemistry, and functional groups.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure and conformation of molecules in solution.
¹H NMR: The chemical shifts, coupling constants (J-values), and multiplicity of the proton signals provide a wealth of information. For instance, the relative stereochemistry of the hydroxymethyl groups (cis or trans) can often be determined from the coupling constants between the protons on the cyclobutane ring. In related systems, ¹H NMR data has been used to establish the conformational preference of substituents as either equatorial or axial. researchgate.net Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly useful for assigning proton signals and determining spatial proximities between protons, which helps in confirming stereochemistry. acs.org
¹³C NMR: The number of signals in a ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the cyclobutane ring and the hydroxymethyl groups are sensitive to the stereochemistry of the molecule.
Table 1: Representative NMR Data for Cyclobutane Derivatives (Note: Specific experimental data for this compound is not readily available in the cited literature. The following table is a generalized representation based on typical chemical shifts for similar structural motifs.)
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 1.5 - 2.8 (ring CH), 3.4 - 3.8 (CH₂OH) | Connectivity, stereochemistry (from J-couplings), conformational preferences. |
| ¹³C | 20 - 45 (ring CH), 60 - 70 (CH₂OH) | Number of unique carbons, presence of functional groups, stereochemical environment. |
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The most characteristic absorption band for this compound is the broad O-H stretching vibration of the hydroxyl groups, typically appearing in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the cyclobutane ring and methylene (B1212753) groups are observed around 2850-3000 cm⁻¹. The C-O stretching vibration appears in the 1000-1200 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. It provides complementary information to IR spectroscopy. The symmetric vibrations of the cyclobutane ring are often more prominent in the Raman spectrum.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups and offering insights into the molecular structure. lookchem.com
Table 2: Characteristic Vibrational Frequencies (Note: This table presents typical frequency ranges for the functional groups present in this compound.)
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy |
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) | IR |
| C-H (sp³ CH₂) | Stretching | 2850 - 2960 | IR, Raman |
| C-H (sp³ CH) | Stretching | 2890 - 3000 | IR, Raman |
| CH₂ | Bending (Scissoring) | 1440 - 1480 | IR, Raman |
| C-O (Alcohol) | Stretching | 1000 - 1200 | IR |
| Cyclobutane Ring | Ring Vibrations | Various (fingerprint region) | IR, Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the case of this compound (C₆H₁₂O₂), which has a molecular weight of 116.16 g/mol , electron ionization (EI) mass spectrometry would be expected to provide valuable insights into its molecular structure through characteristic fragmentation patterns. libretexts.org
While specific experimental mass spectral data for this compound is not extensively documented in publicly available databases, the fragmentation behavior can be predicted based on the known patterns of cyclic alcohols and diols. whitman.educreative-proteomics.com The electron ionization process is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation that can be useful for structural elucidation. libretexts.orgwikipedia.org
The molecular ion peak (M⁺), corresponding to the intact molecule, is often weak or even absent in the mass spectra of alcohols due to the ease of fragmentation. creative-proteomics.com For this compound, the initial molecular ion would have an m/z of 116.
Key predicted fragmentation pathways for this compound include:
Loss of a Water Molecule (M-18): A common fragmentation for alcohols is the elimination of a water molecule, which would result in a peak at m/z 98. whitman.edu
Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the oxygen atom is a characteristic fragmentation pathway for alcohols. whitman.edu For this compound, this could involve the loss of a hydroxymethyl radical (•CH₂OH, 31 u), leading to a fragment ion at m/z 85.
Ring Cleavage: Cyclic compounds undergo complex fragmentation pathways involving the opening of the cyclobutane ring. whitman.edu These cleavages can lead to a variety of smaller fragment ions. For cyclic alcohols, a complex ring cleavage can result in a characteristic peak at m/z 57. whitman.edu
Loss of Other Neutral Fragments: The molecule could also lose other small neutral molecules or radicals, such as ethylene (B1197577) (C₂H₄, 28 u) or a propyl group (C₃H₇, 43 u), following ring opening.
A summary of predicted significant fragment ions in the electron ionization mass spectrum of this compound is presented in the table below.
| Predicted m/z | Proposed Fragment Identity | Proposed Neutral Loss |
| 116 | [C₆H₁₂O₂]⁺ | (Molecular Ion) |
| 98 | [C₆H₁₀O]⁺ | H₂O |
| 85 | [C₅H₉O]⁺ | •CH₂OH |
| 81 | [C₆H₉]⁺ | H₂O + •OH |
| 67 | [C₅H₇]⁺ | H₂O + CH₂O |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | C₂H₃O₂ or C₃H₇ |
This table is predictive and based on the general fragmentation patterns of cyclic alcohols. Actual experimental data may vary.
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
As of the current literature survey, a specific crystal structure for this compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD). cam.ac.uk However, the solid-state structure can be inferred from studies of related cyclobutane derivatives. researchgate.netresearchgate.netnih.gov
The cyclobutane ring itself is not planar and typically adopts a puckered or folded conformation to relieve torsional strain. nih.gov The dihedral angle of this puckering in unsubstituted cyclobutane is about 20°. scispace.com For substituted cyclobutanes like this compound, the puckering of the ring and the orientation of the hydroxymethyl substituents will be influenced by steric and electronic factors, including intramolecular and intermolecular hydrogen bonding.
In the solid state, it is highly probable that the two hydroxyl groups of this compound would engage in a network of intermolecular hydrogen bonds, which would significantly influence the crystal packing. The cis and trans isomers of this compound would be expected to exhibit different crystal packing arrangements and potentially different unit cell parameters due to their distinct three-dimensional shapes. nih.gov
Based on crystallographic data for other substituted cyclobutanes, the following structural parameters can be anticipated for this compound.
| Structural Parameter | Predicted Value/Range | Basis of Prediction |
| C-C bond length (ring) | 1.55 - 1.57 Å | Longer than a typical C-C single bond due to ring strain. researchgate.netnih.gov |
| C-C bond length (exocyclic) | 1.52 - 1.54 Å | Typical sp³-sp³ C-C bond length. |
| C-O bond length | 1.42 - 1.44 Å | Typical C-O single bond length in an alcohol. |
| C-C-C bond angle (ring) | ~88° | Deviates from the ideal 90° due to ring puckering. nih.gov |
| H-O-C bond angle | ~109° | Typical for an alcohol. |
| Ring Conformation | Puckered | To minimize torsional strain. nih.gov |
This table presents predicted values based on the known structures of similar cyclobutane-containing molecules. Definitive values can only be obtained through experimental X-ray crystallographic analysis of this compound.
Computational and Theoretical Studies on 2 Hydroxymethyl Cyclobutyl Methanol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. acs.org Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure of molecules like [2-(Hydroxymethyl)cyclobutyl]methanol, providing a detailed picture of electron distribution and orbital energies. nih.gov
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl groups due to the presence of lone pairs. The LUMO, on the other hand, would likely be an antibonding orbital associated with the C-O or C-C bonds. A hypothetical molecular orbital analysis could yield the following data:
Table 1: Illustrative Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -9.8 | Primarily composed of oxygen lone pair orbitals. |
| LUMO | 2.1 | Primarily composed of σ* antibonding orbitals. |
This table is for illustrative purposes and the values are not from a specific calculation.
Charge Distribution and Electrostatic Potentials
The distribution of electron density within a molecule is key to understanding its polarity and how it will interact with other molecules. Computational methods can calculate the partial charges on each atom, providing a quantitative measure of the charge distribution. The molecular electrostatic potential (MEP) maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential) and electron-poor (positive potential).
In this compound, the oxygen atoms of the hydroxyl groups are expected to have a significant negative partial charge, making them nucleophilic centers and hydrogen bond acceptors. The hydrogen atoms of the hydroxyl groups will have a positive partial charge, rendering them electrophilic and capable of acting as hydrogen bond donors. The MEP would show negative potential (typically colored red) around the oxygen atoms and positive potential (typically colored blue) around the hydroxyl hydrogens.
Table 2: Illustrative Mulliken Partial Charges for this compound
| Atom | Partial Charge (a.u.) |
|---|---|
| O (hydroxyl 1) | -0.75 |
| H (hydroxyl 1) | +0.45 |
| O (hydroxyl 2) | -0.76 |
| H (hydroxyl 2) | +0.46 |
This table is for illustrative purposes and the values are not from a specific calculation.
Conformer Searching and Energy Minimization
Due to the flexibility of the cyclobutane (B1203170) ring and the rotatable hydroxymethyl groups, this compound can exist in several different conformations. nih.gov The cyclobutane ring itself is not planar and adopts a puckered conformation to alleviate torsional strain. psu.edulibretexts.org The substituents can be arranged in either a cis or trans relationship, and for each of these, various rotational isomers (rotamers) of the hydroxymethyl groups exist.
Conformer searching algorithms systematically explore the potential energy surface of the molecule to identify all possible stable conformations. Each of these conformers is then subjected to energy minimization to find its most stable geometry and relative energy. This process is crucial for identifying the global minimum energy conformation, which is the most likely structure of the molecule at low temperatures, as well as other low-energy conformers that may be present in equilibrium.
Table 3: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| trans-gauche,gauche | 0.00 | Global minimum energy conformer. |
| trans-gauche,anti | 0.85 | |
| cis-gauche,gauche | 1.50 |
This table is for illustrative purposes and the values are not from a specific calculation.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, the hydroxyl groups are the primary sites of reactivity. Theoretical studies can be used to predict the reaction pathways for processes such as esterification, oxidation, or cyclization. nih.govyoutube.com
By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, and therefore its rate. For example, in an acid-catalyzed intramolecular cyclization to form a cyclic ether, computational methods could be used to model the protonation of one hydroxyl group, the subsequent nucleophilic attack by the other hydroxyl group, and the final deprotonation step. youtube.com This would involve locating the transition state for the ring-closing step and calculating its energy relative to the reactants.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing it to move and change its conformation.
These simulations are invaluable for understanding the conformational flexibility of the molecule, including the puckering of the cyclobutane ring and the rotation of the hydroxymethyl groups. By analyzing the trajectory of the simulation, one can determine the relative populations of different conformers, the rates of interconversion between them, and the extent of intramolecular hydrogen bonding. This information is particularly important for understanding how the molecule might interact with a biological target or a solvent. nih.gov
Structure-Reactivity Relationships within Cyclobutyl Systems
The reactivity of cyclobutane-containing compounds is heavily influenced by the inherent strain of the four-membered ring. nih.govresearchgate.net This ring strain can be a driving force for ring-opening reactions. The substituents on the cyclobutane ring also play a crucial role in modulating its reactivity. acs.orgnih.gov
In this compound, the two hydroxymethyl groups can influence the reactivity of the cyclobutane ring through both steric and electronic effects. For instance, the presence of these groups could sterically hinder certain approaches to the ring, while their electron-withdrawing nature could affect the stability of charged intermediates in a reaction. Furthermore, the ability of the hydroxyl groups to form hydrogen bonds can influence the conformational preferences of the molecule, which in turn can affect its reactivity. Structure-activity relationship (SAR) studies, often guided by computational analysis, are essential for understanding how these structural features translate into the chemical and biological activity of cyclobutane derivatives. acs.orgresearchgate.net
Applications of 2 Hydroxymethyl Cyclobutyl Methanol in Advanced Organic Synthesis
Utilization as a Versatile Molecular Building Block
The utility of [2-(Hydroxymethyl)cyclobutyl]methanol as a versatile molecular building block stems from the presence of two primary hydroxyl groups. smolecule.com These functional groups offer reactive sites for a wide array of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. smolecule.comsigmaaldrich.com Organic building blocks like this diol are fundamental components for the modular, bottom-up assembly of molecules in medicinal, organic, and material chemistry. sigmaaldrich.com
The two hydroxyl groups can readily undergo common reactions such as esterification with carboxylic acids to form corresponding diesters, and etherification to produce various ethers. smolecule.com Furthermore, oxidation of the hydroxymethyl groups can yield the corresponding dialdehyde (B1249045) or dicarboxylic acid, expanding its synthetic potential. The strained cyclobutane (B1203170) ring itself imparts specific conformational rigidity to the molecules derived from it, a feature that can be exploited in the design of compounds with specific spatial arrangements. smolecule.com
The diol functionality also allows for cyclization reactions, leading to the formation of cyclic ethers. smolecule.com This capacity for diverse chemical transformations makes this compound a precursor for a range of molecules, including amines and various ester derivatives. smolecule.com
Table 1: Key Reactions of this compound
| Reaction Type | Reagent/Conditions | Product Type | Potential Application |
| Esterification | Carboxylic Acids | Diester | Plasticizers, Polymer Monomers |
| Etherification | Alkyl Halides (Williamson Synthesis) | Diether | Solvents, Ligands |
| Oxidation | Oxidizing Agents (e.g., PCC, KMnO₄) | Dialdehyde, Dicarboxylic Acid | Cross-linking agents, Monomers |
| Cyclization | Acid Catalyst | Cyclic Ether | Specialty Solvents, Heterocyclic Scaffolds |
Precursor in the Synthesis of Complex Natural Products
The cyclobutane motif is a core structural feature in a wide array of complex natural products, many of which exhibit significant biological activities. nih.govsemanticscholar.orgnih.gov These natural products include terpenoids, alkaloids, and steroids. semanticscholar.org The synthesis of these intricate molecules often represents a significant challenge for organic chemists. While direct evidence of this compound as a starting material in published total syntheses is not prominent, its structural framework is highly relevant.
The most common strategy for constructing the cyclobutane ring in natural product synthesis is the [2+2] photocycloaddition reaction. nih.govkib.ac.cn This method involves the dimerization of two olefin-containing precursors. nih.gov However, controlling the regio- and stereochemistry of these reactions, especially in heterodimerizations, can be challenging. nih.gov
An alternative and increasingly powerful approach involves C–H functionalization logic. nih.govbaranlab.org This strategy allows for the construction of complex, unsymmetrical cyclobutane structures by selectively functionalizing C-H bonds on a pre-existing cyclobutane core. nih.gov This approach circumvents the challenges of cycloadditions and enables the synthesis of intricate natural products like the piperarborenines. nih.gov The development of methods to synthesize and functionalize cyclobutane scaffolds is thus critical, highlighting the potential of simple building blocks like this compound as platforms for creating these complex natural targets. baranlab.org
Scaffold for the Development of Novel Organic Materials
The rigid and well-defined geometry of the cyclobutane ring makes this compound and its isomers attractive scaffolds for creating new organic materials with unique properties. smolecule.com Its bifunctionality allows it to be incorporated into polymeric chains or to serve as a core for the synthesis of specialized ligands.
This compound is a prime candidate for use as a monomer in the synthesis of polyesters and polycarbonates. The incorporation of cyclobutane diols into polymer backbones can impart desirable thermal and mechanical properties. For instance, research on the isomer trans-1,3-cyclobutane dimethanol (CBDO-1) has shown its potential as a phenol-free replacement for bisphenol A (BPA) in polyester (B1180765) production. rsc.orgresearchgate.net
Polyesters synthesized from CBDO-1 and various diacids exhibited high thermal stability, with decomposition temperatures ranging from 381 to 424 °C, and glass transition temperatures between 33 and 114 °C. rsc.orgresearchgate.net This demonstrates that the semi-rigid cyclobutane unit can be used to create novel and useful materials. rsc.org Similarly, other cyclobutane-based polymers have been synthesized via [2+2] photopolymerization, yielding materials of interest for sustainable polyesters and polyamides. nih.gov The use of this compound in melt polycondensation with various diacids could lead to a new class of polyesters with distinct properties, analogous to those prepared from related diols like 1,4-cyclohexanedimethanol (B133615) (CHDM). researchgate.net
Table 2: Reported Thermal Properties of Polyesters from a Cyclobutane Diol Isomer
| Polymer System | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Reference |
| Polyesters from trans-1,3-cyclobutane dimethanol (CBDO-1) | 33 – 114 °C | 381 – 424 °C | rsc.org, researchgate.net |
The development of new ligand structures is crucial for advancing homogeneous transition-metal catalysis. csuohio.edutum.de The rigid cyclobutane framework of this compound provides a stereochemically defined backbone for the design of novel phosphine (B1218219) and other types of ligands. While phosphine ligands based on cyclopentane (B165970) or cyclohexane (B81311) are common, those featuring a cyclobutane backbone are less prevalent, partly due to synthetic challenges. nih.gov
Recent research has demonstrated the synthesis of phosphine-oxazoline ligands possessing multi-substituted cyclobutane backbones. nih.gov These ligands are valuable in transition-metal-catalyzed asymmetric reactions. The synthetic route to these ligands often involves the functionalization of a pre-formed cyclobutane ring. nih.gov The hydroxyl groups of this compound can be converted to other functionalities, such as halides or tosylates, which can then be displaced by phosphide (B1233454) anions to generate bidentate phosphine ligands. The defined spatial relationship between the two phosphine groups, dictated by the cis or trans stereochemistry of the cyclobutane ring, could influence the selectivity and activity of the resulting metal complexes in catalysis. rsc.org
Role in Methodological Development in Synthetic Chemistry
This compound and related structures play a role in inspiring the development of new synthetic methodologies. The inherent ring strain of the cyclobutane core makes it not only a useful synthon but also a target for reactions that proceed via ring-opening or ring-expansion.
A significant area of development is the creation of efficient and selective methods for synthesizing substituted cyclobutanes. For example, catalyst-controlled regiodivergent ring-opening of bicyclo[1.1.0]butanes (BCBs) has emerged as a powerful strategy. nih.gov Depending on the catalyst system (e.g., Cu(I) vs. Cu(II)), different regioisomers of functionalized cyclobutanes can be obtained from the same starting material. nih.gov This type of methodological innovation expands the toolkit for accessing structurally diverse cyclobutanes.
Furthermore, the use of simple, inexpensive C1 building blocks like methanol (B129727) for methylation reactions via a "Borrowing Hydrogen" approach is a significant advancement in sustainable chemistry. springernature.comresearchgate.net While not directly involving this compound as a substrate, the principles of using simple building blocks for complex transformations are central to modern organic synthesis. The development of new catalytic systems capable of activating simple molecules underscores the ongoing evolution of synthetic chemistry. springernature.com The synthesis of cyclobutane-1,2-diols themselves can be a platform for new reactions, such as their use as reducing agents in the molybdenum-catalyzed synthesis of N-(hetero)aryl pyrroles. researchgate.net
Derivatives and Analogues of 2 Hydroxymethyl Cyclobutyl Methanol
Synthesis and Reactivity of Functionalized Cyclobutylmethanols
The four-membered ring of cyclobutane (B1203170) derivatives presents unique challenges and opportunities in chemical synthesis. The inherent angle and torsional strain of the cyclobutane ring significantly impact the reactivity of its substituted analogues. libretexts.orgwikipedia.org
Halogenated Derivatives
The synthesis of halogenated derivatives of [2-(hydroxymethyl)cyclobutyl]methanol serves as a crucial gateway to a variety of other functionalized analogues. A common precursor for these syntheses is cyclobutylmethanol.
A documented method for producing (bromomethyl)cyclobutane (B93029) involves the reaction of cyclobutylmethanol with triphenylphosphite and bromine in N,N-dimethylformamide (DMF). This process, carried out at low temperatures, yields the desired brominated product with high purity. chemicalbook.comgoogle.com For instance, reacting cyclobutylmethanol with bromine and triphenylphosphite in DMF at a temperature maintained below -5°C can produce (bromomethyl)cyclobutane in a 78% yield. chemicalbook.com
The reactivity of these halogenated derivatives is characteristic of primary alkyl halides, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making them versatile synthetic intermediates.
Nitrogen-Containing Analogues
The synthesis of nitrogen-containing analogues, such as those incorporating azetidine (B1206935) or pyrrolidine (B122466) rings fused to the cyclobutane core, has garnered significant attention due to their presence in bioactive molecules. thieme-connect.comrsc.org
One approach to synthesizing cyclobutane-fused pyrrolidines involves a tandem Strecker reaction/intramolecular nucleophilic cyclization (STRINC) sequence. thieme-connect.com This method utilizes ω-chloro keteniminium salts, generated in situ from the corresponding amides, which undergo a [2+2] cycloaddition with ethylene (B1197577). The resulting cyclobutanones are then treated with acetone (B3395972) cyanohydrin and benzylamine (B48309) to furnish the key cyclobutane-fused pyrrolidine intermediates. thieme-connect.com
Another innovative method for creating substituted cyclobutanes involves the contractive synthesis from readily accessible pyrrolidines using iodonitrene chemistry. nih.govacs.org This stereospecific synthesis proceeds via a radical pathway involving a 1,4-biradical intermediate, which then cyclizes to form the cyclobutane ring. acs.orgnih.gov
The synthesis of cis- and trans-2-(aminomethyl)cyclobutanecarboxylic acids, structural analogues of GABA, has also been described. psu.edu The synthesis of the trans-isomer can be achieved by dephthaloylation of the corresponding phthalimide (B116566) precursor with ethanolic methylamine, followed by hydrolysis. psu.edu
The reactivity of these nitrogen-containing analogues is influenced by the ring strain of the fused system. For example, the high ring strain of azabicyclo[1.1.0]butane enables a modular construction of azetidines through ring-opening reactions. organic-chemistry.org
Stereochemical Aspects of Analogous Compounds
The stereochemistry of cyclobutane derivatives is a critical aspect that dictates their biological activity and chemical properties. The "puckered" conformation of the cyclobutane ring leads to the existence of cis and trans isomers for 1,2-disubstituted cyclobutanes, which can have significantly different properties. masterorganicchemistry.com
The stereoselective synthesis of substituted cyclobutanes is a challenging yet crucial endeavor. researchgate.netresearchgate.net Various strategies have been developed to control the stereochemical outcome of reactions involving cyclobutane rings. For instance, the use of chiral auxiliaries has been employed in the synthesis of cis- and trans-γ-cyclobutane amino acids. mdpi.com
Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutanes, and the stereochemistry of the resulting products can often be controlled by the reaction conditions and the nature of the reactants. researchgate.netacs.org Visible light-mediated aza Paternò–Büchi reactions have been developed for the synthesis of highly functionalized azetidines with good diastereoselectivity. nih.govresearchgate.net
Furthermore, the stereochemical outcome of reactions can be influenced by neighboring group participation, where a functional group within the molecule assists in the reaction, often leading to retention of stereochemistry. wikipedia.orgchemeurope.com
Structure-Reactivity Correlations Across Related Cyclobutyl Systems
The reactivity of cyclobutane systems is intrinsically linked to their structure, particularly the inherent ring strain. libretexts.orgwikipedia.orgfiveable.me This strain, arising from non-ideal bond angles and eclipsing interactions, makes cyclobutanes more reactive than their acyclic or larger-ring counterparts. masterorganicchemistry.com
Ring Strain and Reactivity: The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol. wikipedia.org This high strain energy is a driving force for ring-opening reactions, especially when the ring is substituted with activating groups. chemistryviews.orgnih.gov For example, donor-acceptor substituted cyclobutanes can undergo Friedel-Crafts-type ring-opening reactions with electron-rich arenes. chemistryviews.org The relief of ring strain is a key thermodynamic driving factor in these transformations. nih.gov
Substituent Effects: The nature and position of substituents on the cyclobutane ring have a profound effect on reactivity. Electron-withdrawing groups can facilitate nucleophilic attack and ring-opening, while neighboring groups can participate in reactions to accelerate rates and control stereochemistry. wikipedia.orgnih.govschoolbag.info For instance, the solvolysis rates of cyclobutyl derivatives can be significantly enhanced by the participation of neighboring π-bonds or heteroatoms. chemeurope.comschoolbag.info In the solvolysis of cyclopropylmethyl systems, which can rearrange to cyclobutyl systems, the participation of the cyclopropyl (B3062369) σ-bonds leads to abnormally high reaction rates. schoolbag.info
The "tool of increasing electron demand" can be used to probe the extent of neighboring group participation in the solvolysis of cycloalkyl systems. ias.ac.in For cyclobutyl derivatives, the application of this tool reveals significant electronic demand from the aryl group, indicating the influence of I-strain in the transition state. ias.ac.in
Comparative Synthetic Pathways for Derivatives
A variety of synthetic routes are available for the preparation of functionalized cyclobutane derivatives, each with its own advantages and limitations.
[2+2] Cycloaddition Reactions: This is one of the most common and versatile methods for constructing the cyclobutane ring. researchgate.netorganic-chemistry.org Photochemical [2+2] cycloadditions between two olefins are a classic example. researchgate.net More recently, visible-light photocatalysis has emerged as a powerful tool for promoting [2+2] cycloadditions under mild conditions. nih.govrsc.org For example, ruthenium or iridium-based photocatalysts can be used to synthesize a diverse range of cyclobutane structures. organic-chemistry.org Cobalt-catalyzed pathway-divergent enantioselective coupling of alkynes and cyclobutenes can produce densely functionalized cyclobutanes and cyclobutenes. nih.gov
Ring Contraction and Expansion Reactions: Ring contraction of larger rings, such as pyrrolidines, offers a stereospecific route to multisubstituted cyclobutanes. nih.govacs.orgnih.gov Conversely, ring expansion of smaller rings, like cyclopropanols, can also be employed to synthesize cyclobutanones. nih.gov
C-H Functionalization: Direct functionalization of C-H bonds on a pre-existing cyclobutane ring is an increasingly important and atom-economical strategy. nih.govacs.orgresearchgate.net Palladium-catalyzed C-H arylation, for example, has been used to synthesize complex, substituted cyclobutanes. nih.govacs.org
Future Directions and Emerging Research Avenues for 2 Hydroxymethyl Cyclobutyl Methanol
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and efficient chemical manufacturing is a dominant theme in modern chemistry, and the synthesis of [2-(hydroxymethyl)cyclobutyl]methanol is no exception. Future research is anticipated to pivot away from traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, toward more elegant and sustainable methodologies.
A particularly promising frontier is the application of biocatalysis . The use of enzymes to perform chemical transformations offers numerous advantages, including high stereoselectivity, mild reaction conditions (typically ambient temperature and pressure in aqueous media), and a reduction in the need for protecting groups. organic-chemistry.org Research into the biocatalytic synthesis of diols is an active field, with established pathways for producing a variety of diol structures. nih.gov Future work could focus on engineering specific enzymes, such as amino acid hydroxylases and aldehyde reductases, to create a biocatalytic cascade for the synthesis of this compound from simple, renewable feedstocks. nih.gov This approach would not only enhance the sustainability of its production but also potentially provide access to enantiomerically pure forms of the molecule, which are invaluable for pharmaceutical applications. nih.govmdpi.com
Another key area of development is the use of photochemical [2+2] cycloadditions in continuous flow reactors. This technique has been successfully employed to create cyclobutane (B1203170) rings, the core of the target molecule, with high efficiency and scalability. nih.govresearchgate.netalmacgroup.com By designing appropriate alkene precursors, it may be possible to develop a more direct and atom-economical route to the cyclobutane diol scaffold.
Exploration of Underutilized Reactivity Pathways
The reactivity of this compound is largely defined by its two primary alcohol functionalities. While standard reactions such as esterification and oxidation are known, significant potential lies in exploring less conventional transformations that leverage the unique interplay between the hydroxyl groups and the cyclobutane ring. smolecule.com
One such avenue is the investigation of ring-opening reactions . The inherent strain of the cyclobutane ring makes it susceptible to cleavage under certain conditions, such as radical-mediated processes. st-andrews.ac.ukcanada.ca Kinetic studies on related cyclobutylmethyl radicals have provided insight into the energetics of these ring-opening events. st-andrews.ac.ukcanada.ca Future research could explore controlled ring-opening polymerizations or rearrangements initiated at the hydroxyl groups, potentially leading to novel linear or macrocyclic architectures with unique properties.
Furthermore, computational studies can play a pivotal role in predicting and understanding the reactivity of this compound. nih.govresearchgate.netnih.govscirp.org Density Functional Theory (DFT) calculations, for instance, can elucidate reaction pathways, determine transition states, and quantify activation energies for various transformations. mdpi.com Such in silico investigations could identify novel, energetically favorable reactions that have not yet been explored experimentally, accelerating the discovery of new applications for this compound.
Advanced Materials Science Applications Beyond Current Scope
The difunctional nature of this compound makes it an ideal monomer for step-growth polymerization. Its incorporation into polymers can impart unique thermal and mechanical properties due to the rigid and compact cyclobutane core.
Beyond traditional polymers, there is an opportunity to explore its use in the creation of novel network polymers and crosslinked materials . The two hydroxyl groups can act as points for creating three-dimensional structures. For example, it could be used as a crosslinking agent in acrylic or epoxy resin systems, potentially enhancing the rigidity and durability of the final material.
| Potential Polymer Application | Monomer Partner | Potential Properties |
| High-Performance Polyesters | Terephthalic acid, Succinic acid | Enhanced thermal stability, higher glass transition temperature |
| Durable Polyurethanes | Methylene (B1212753) diphenyl diisocyanate (MDI) | Improved mechanical strength, increased rigidity |
| Crosslinked Resins | Acrylates, Epoxides | Increased crosslink density, enhanced durability |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing is a key trend in the chemical industry, offering improved safety, efficiency, and scalability. Flow chemistry is particularly well-suited for the synthesis and derivatization of this compound.
The synthesis of cyclobutane-containing molecules has already been successfully demonstrated using continuous flow photochemical reactors. nih.govresearchgate.netalmacgroup.comfigshare.com These systems allow for precise control over reaction parameters such as light intensity, residence time, and temperature, leading to higher yields and purities compared to batch processes. nih.gov Future research will likely focus on developing a fully continuous, multi-step synthesis of this compound, integrating its formation and subsequent purification in a single, automated platform.
Furthermore, automated synthesis platforms can be employed for the rapid screening of reaction conditions and the synthesis of libraries of derivatives. For example, an automated system could perform a series of esterification or etherification reactions with different partners, allowing for the high-throughput discovery of new materials with desired properties. This integration of flow chemistry and automation will be crucial for accelerating the research and development cycle for new applications of this compound.
Q & A
Q. Q1. What are the optimal synthetic routes for [2-(Hydroxymethyl)cyclobutyl]methanol, and how do reaction conditions influence yield?
A1. A common method involves the reduction of substituted isocoumarins using sodium borohydride (NaBH₄) in methanol under mild conditions (room temperature, 6–8 hours). This reduces carbonyl groups to secondary alcohols while preserving the cyclobutane ring. For example, reducing 3-substituted isocoumarins yields diol derivatives with moderate-to-high yields (65–85%) . Alternative routes may include catalytic hydrogenation or enzymatic reduction, but NaBH₄ is preferred for its selectivity and simplicity. Critical factors include solvent polarity (methanol enhances NaBH₄ reactivity) and steric hindrance around the carbonyl group.
Q. Q2. How can researchers confirm the structural integrity of this compound?
A2. Structural validation requires a combination of:
- X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry (e.g., cyclobutane ring puckering) .
- NMR spectroscopy : Key signals include δ ~3.6–4.0 ppm (hydroxymethyl protons) and δ ~1.5–2.5 ppm (cyclobutane ring protons). ¹H-¹³C HSQC confirms connectivity .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 156 for C₇H₁₂O₂) and fragmentation patterns verify purity .
Q. Q3. What safety protocols are critical when handling this compound?
A3. Key precautions:
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact (irritant properties noted in Safety Data Sheets) .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- First aid : Immediate rinsing with water for eye/skin exposure; seek medical attention if symptoms persist .
Advanced Research Questions
Q. Q4. How does stereochemistry of the cyclobutane ring affect the compound’s reactivity and biological activity?
A4. The cyclobutane ring’s puckered geometry creates distinct stereoelectronic environments. For example, endo vs. exo hydroxymethyl substituents influence hydrogen-bonding capacity and solubility. Studies on similar bicyclic alcohols (e.g., 5-norbornene-2-methanol) show that stereochemistry modulates interactions with enzymes like alcohol dehydrogenases, impacting metabolic stability . Computational modeling (DFT) can predict preferred conformations and guide synthetic optimization .
Q. Q5. What structure-activity relationships (SARs) govern the antimicrobial properties of derivatives?
A5. Derivatives with aromatic substituents (e.g., 2-(2-hydroxymethylphenyl)ethanol) exhibit enhanced activity against Gram-positive bacteria (Staphylococcus aureus) due to increased membrane permeability. Modifying the hydroxyl group to esters or ethers can reduce polarity, improving bioavailability. SAR studies suggest that electron-withdrawing groups on the cyclobutane ring enhance antibacterial efficacy by disrupting bacterial cell walls .
Q. Q6. How can researchers resolve contradictions in reported synthetic yields for diol derivatives?
A6. Discrepancies arise from:
- Impurity profiles : Unreacted starting materials or byproducts (e.g., over-reduction to alkanes) may skew yields. Use HPLC or GC-MS for purity assessment .
- Solvent effects : Polar aprotic solvents (e.g., THF) may reduce NaBH₄ efficacy compared to methanol.
- Temperature control : Exothermic reactions can lead to side reactions; optimize cooling and stirring rates.
Q. Q7. What advanced analytical techniques quantify trace impurities in this compound?
A7.
Q. Q8. How is this compound utilized in medicinal chemistry for drug impurity profiling?
A8. It serves as a reference standard for impurities in β-agonist drugs (e.g., Salbutamol). For example, 4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol is a regulated impurity requiring quantification via HPLC-UV at trace levels (≤0.1%) . Synthetic analogs are also used to study metabolic pathways involving cytochrome P450 enzymes.
Q. Q9. What are the challenges in crystallizing this compound for X-ray studies?
A9. The compound’s high hydrophilicity and flexible cyclobutane ring complicate crystallization. Strategies include:
- Co-crystallization : Use hydrophobic co-solvents (e.g., hexane) to induce supersaturation.
- Temperature gradients : Slow cooling from 40°C to 4°C promotes ordered crystal growth.
- Seeding : Introduce microcrystals from analogous structures (e.g., biphenyl diols) .
Q. Q10. How does the compound interact with metabolic enzymes in pharmacological studies?
A10. The hydroxymethyl group undergoes phase I metabolism (oxidation to carboxylic acids) via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). In vitro assays with liver microsomes can identify metabolites using LC-MS/MS. Competitive inhibition studies with ethanol (ADH substrate) reveal kinetic parameters (Km, Vmax) for metabolic stability profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
